molecular formula C8H7ClN2O B1625000 2-Chloro-6-methoxy-4-methylnicotinonitrile CAS No. 51564-29-5

2-Chloro-6-methoxy-4-methylnicotinonitrile

Cat. No. B1625000
CAS RN: 51564-29-5
M. Wt: 182.61 g/mol
InChI Key: RPWSVEJTDRHJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601736B2

Procedure details

2,6-dichloro-4-methyl-nicotinonitrile (3.70 g, 19.83 mmol) was dissolved in 30 mL of methanol, added with 4.28 mL of methanol containing 25% sodium methoxide and then stirred for about 3 hours at room temperature. The mixture was added to cool water, adjusted to have a pH of about 6 to 7 with 10% HCl and extracted using methylene chloride. The extract was dried with anhydrous sodium sulfate, filtered and evaporated under reduced pressure. A silica gel column chromatography (10% EtOAc/Hexane) was performed to obtain 1.8 g (50%) of 2-chloro-6-methoxy-4-methyl-nicotinonitrile in pale yellow solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.28 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8](Cl)[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5].[OH2:12].Cl.[CH3:14]O>>[Cl:1][C:2]1[N:9]=[C:8]([O:12][CH3:14])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=N1)Cl)C
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.28 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was added
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=N1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.